molecular formula C5H2F3N B1273225 2,3,6-Trifluoropyridine CAS No. 3512-18-3

2,3,6-Trifluoropyridine

Cat. No. B1273225
CAS RN: 3512-18-3
M. Wt: 133.07 g/mol
InChI Key: HRLIANGJWPJFKW-UHFFFAOYSA-N
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Patent
US07622482B2

Procedure details

To neat 2,3,6-trifluoropyridine (12.0 g, 90 mmol) was slowly added fuming HNO3 (142 g, 2254 mmol) and H2SO4 (133 g, 1353 mmol) slow enough to keep the internal temperature below 40° C. Upon completion of the addition, the resulting solution was heated to 60° C. for 30 minutes, and then cooled to 0° C. Ice water (2 L) was then added, and the reaction mixture was extracted with hexanes (2×300 ml) and then DCM (1×300 ml). The combined organic fractions were dried over Na2SO4, filtered, and concentrated to give the title compound (8.1 g, 50%), which was used without further purification.
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
142 g
Type
reactant
Reaction Step Two
Name
Quantity
133 g
Type
reactant
Reaction Step Three
[Compound]
Name
Ice water
Quantity
2 L
Type
reactant
Reaction Step Four
Yield
50%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[C:4]([F:9])[N:3]=1.[N+:10]([O-])([OH:12])=[O:11].OS(O)(=O)=O>>[F:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([N+:10]([O-:12])=[O:11])=[C:4]([F:9])[N:3]=1

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
FC1=NC(=CC=C1F)F
Step Two
Name
Quantity
142 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
133 g
Type
reactant
Smiles
OS(=O)(=O)O
Step Four
Name
Ice water
Quantity
2 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the internal temperature below 40° C
ADDITION
Type
ADDITION
Details
Upon completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with hexanes (2×300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fractions were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
FC1=NC(=C(C=C1F)[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: MASS 8.1 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.